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Compound of Interest

Compound Name: 2-Methyl-n-propyl-1-propanamine

Cat. No.: B1596598

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Methyl-n-
propyl-1-propanamine, also known as (2-Methylpropyl)(propyl)amine. The following sections
detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data
for this secondary amine, along with the experimental protocols used for their acquisition. This
information is crucial for the unambiguous identification and characterization of this compound
in research and development settings.

Spectroscopic Data Summary

The spectroscopic data for 2-Methyl-n-propyl-1-propanamine is summarized in the following
tables, providing a clear and concise reference for its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Predicted)
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Chemical Shift . . .
Multiplicity Integration Assignment

(ppm)

~25-2.7 Triplet 2H N-CHz (propy! group)
N-CHz (isobutyl

~2.4-26 Doublet 2H
group)

~1.7-1.9 Multiplet 1H CH (isobutyl group)

~1.4-1.6 Sextet 2H CHz (propyl group)

~0.9 Triplet 3H CHs (propyl group)
2 x CHs (isobutyl

~0.85 Doublet 6H
group)

~1.0-15 Broad Singlet 1H N-H

13C NMR

Chemical Shift (ppm) Assignment

~59.0 N-CHz (isobutyl group)

~51.0 N-CHz (propy! group)

~28.0 CH (isobutyl group)

~23.0 CHz (propyl group)

~20.0 2 x CHs (isobutyl group)

~11.0 CHs (propyl group)

Infrared (IR) Spectroscopy
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Wavenumber (cm~?) Intensity Assignment

~3300 - 3500 Weak, Sharp N-H Stretch

~2960, 2870 Strong C-H Stretch (Aliphatic)
~1465 Medium C-H Bend (CHz, CHS3)
~1385, 1365 Medium C-H Bend (gem-dimethyl)
~1130 Medium C-N Stretch

Mass Spectrometry (MS)

mlz Relative Abundance Proposed Fragment
115 Moderate [M]* (Molecular lon)
100 Moderate [M - CHs]*

72 High [CH3CH2CH2NHCH:]*
58 High [CH(CH3)2CH2NH]*
44 High [CH3CH2CH2NH]*

43 High [CH(CHs3)2]*

41 Moderate [CsHs]*

30 High [CHz2NH2]*

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of 5-10 mg of 2-Methyl-n-propyl-1-propanamine is dissolved

in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (CDCIs), in a standard 5

mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for

chemical shift referencing (0 ppm).
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H NMR Spectroscopy: Proton NMR spectra are recorded on a spectrometer operating at a
frequency of 400 MHz or higher. A sufficient number of scans are acquired to achieve an
adequate signal-to-noise ratio. The acquisition parameters typically include a spectral width of
10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

13C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument,
operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz *H instrument). Proton
decoupling is employed to simplify the spectrum and enhance the signal-to-noise ratio. A wider
spectral width (e.g., 0-220 ppm) is used, and a longer relaxation delay (2-5 seconds) may be
necessary for the observation of quaternary carbons, although none are present in this
molecule.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-IR Spectroscopy: A small drop of neat 2-Methyl-n-propyl-
1-propanamine is placed directly onto the diamond crystal of an ATR accessory fitted into an
FTIR spectrometer. The spectrum is recorded over the range of 4000-400 cm~! by co-adding
16 or 32 scans at a resolution of 4 cm~1. A background spectrum of the clean, empty ATR
crystal is recorded prior to the sample measurement and automatically subtracted from the
sample spectrum.

Mass Spectrometry (MS)

Electron lonization (El)-Mass Spectrometry: The mass spectrum is obtained using a mass
spectrometer equipped with an electron ionization source. The sample is introduced into the ion
source, typically via a gas chromatograph (GC-MS) for separation and purification. The
molecules are ionized by a beam of electrons with an energy of 70 eV. The resulting positively
charged ions and fragment ions are accelerated and separated by a mass analyzer (e.g., a
quadrupole) based on their mass-to-charge ratio (m/z). The detector records the abundance of
each ion, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the characterization of 2-Methyl-n-
propyl-1-propanamine using the described spectroscopic techniques.
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Spectroscopic Characterization Workflow

Sample:
2-Methyl-n-propyl-1-propanamine

IR Spectroscopy NMR Spectroscopy Mass Spectrometry
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IR Spectrum 1H NMR Data 13C NMR Data Mass Spectrum
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N
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Click to download full resolution via product page
Caption: Workflow for Spectroscopic Analysis.

« To cite this document: BenchChem. [Spectroscopic Analysis of 2-Methyl-n-propyl-1-
propanamine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1596598#spectroscopic-data-nmr-ir-mass-spec-of-2-
methyl-n-propyl-1-propanamine]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 6/6 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1596598?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1596598?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

